molecular formula C10H9ClO2 B8668091 Benzoyl chloride, 2-(2-propen-1-yloxy)- CAS No. 52542-42-4

Benzoyl chloride, 2-(2-propen-1-yloxy)-

Cat. No.: B8668091
CAS No.: 52542-42-4
M. Wt: 196.63 g/mol
InChI Key: BLULSLUIHWEEQW-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-(2-propen-1-yloxy)- is an organic compound with the molecular formula C10H9ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a prop-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl chloride, 2-(2-propen-1-yloxy)- typically involves the reaction of 2-hydroxybenzoyl chloride with allyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzoyl chloride, 2-(2-propen-1-yloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 2-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-[(Prop-2-en-1-yl)oxy]benzoic acid.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Pyridine, triethylamine, and other bases.

    Solvents: Dichloromethane, toluene, and acetonitrile.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Benzoyl chloride, 2-(2-propen-1-yloxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoyl chloride, 2-(2-propen-1-yloxy)- involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound without the prop-2-en-1-yloxy group.

    2-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the prop-2-en-1-yloxy group.

    Allyl Chloride: Contains the allyl group but lacks the benzoyl moiety.

Uniqueness

Benzoyl chloride, 2-(2-propen-1-yloxy)- is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yloxy groups. This combination imparts specific reactivity and properties that are not found in simpler benzoyl chloride derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

52542-42-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-prop-2-enoxybenzoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI Key

BLULSLUIHWEEQW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2000 ml four-necked reaction flask, equipped with a magnetic stirrer, thermometer, addition funnel, condenser and a nitrogen sweep, was added 281 grams of thionyl chloride (2.38 moles), 1 ml of dimethyl formamide, and 1000 ml of toluene. 356 grams of the allyloxybenzoic acid (2.0 moles) as prepared above was added over approximately 20 minutes. The reaction temperature was kept below 20° C. with an ice/water bath. The nitrogen sweep was connected to a trap, which contained 1000 ml of a 4 M aq. NaOH solution to react with SO2 and HCl that are formed during the reaction. After the addition was complete, the solution was stirred for 3 hours at room temperature and then heated to reflux. After 3.5 hours of reflux, it was cooled to room temperature. Solvent was distilled at atmospheric pressure because removal under reduced pressure caused severe bumping. After most of the solvent was removed, the residue was transferred to a 1000 ml flask equipped with a distillation head. The product was then vacuum distilled.
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